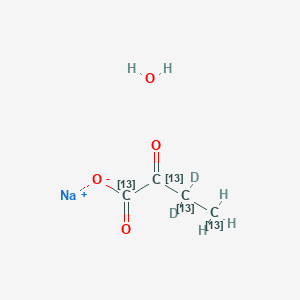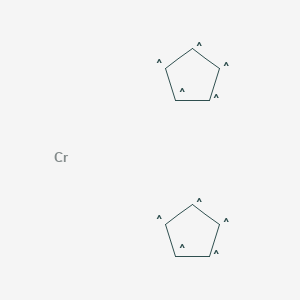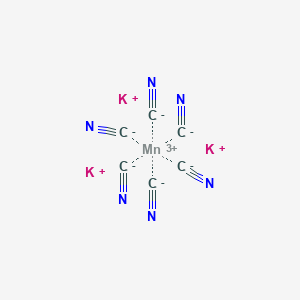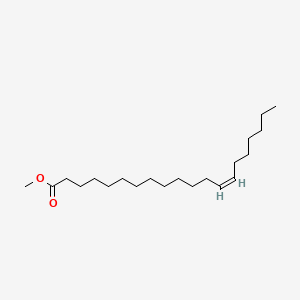
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is a labeled compound used primarily in scientific research. It is a derivative of butanoic acid, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in various biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves multiple steps. The starting material is typically a butanoic acid derivative, which undergoes isotopic substitution reactions to replace specific hydrogen and carbon atoms with deuterium and carbon-13. The reaction conditions often require the use of deuterated reagents and catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic labeling is precise and consistent.
Chemical Reactions Analysis
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the deuterium or carbon-13 labeled atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives.
Scientific Research Applications
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes where isotopic labeling provides insights into the behavior of compounds under various conditions.
Mechanism of Action
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves its incorporation into biochemical pathways where it acts as a labeled analog of naturally occurring compounds. The deuterium and carbon-13 labels allow researchers to track its movement and transformation within these pathways, providing detailed information on the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,2-dideuterio-2-hydroxyethanethiolate
- Sodium;ethyl 3-oxobutanoate
- Sodium,ethyl 3-oxobutanoate
- 2,2-dideuterio-3-oxobutanoic acid ethyl ester
- 2,2-dideuterio-3-oxobutanoic acid methyl ester
Uniqueness
What sets sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate apart from similar compounds is its specific isotopic labeling, which provides unique insights into biochemical and physiological processes. The combination of deuterium and carbon-13 labels allows for more precise tracking and analysis compared to compounds labeled with only one type of isotope.
Properties
Molecular Formula |
C4H7NaO4 |
|---|---|
Molecular Weight |
148.069 g/mol |
IUPAC Name |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1,2+1D2,3+1,4+1;; |
InChI Key |
PVLJVKQSCAHPPR-WVMSAXHDSA-M |
Isomeric SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].O.[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)









![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)

